

RMC-113: Application and Protocols for Use in Human Lung Organoid Models

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Compound of Interest

Compound Name: RMC-113

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Application Notes

Introduction

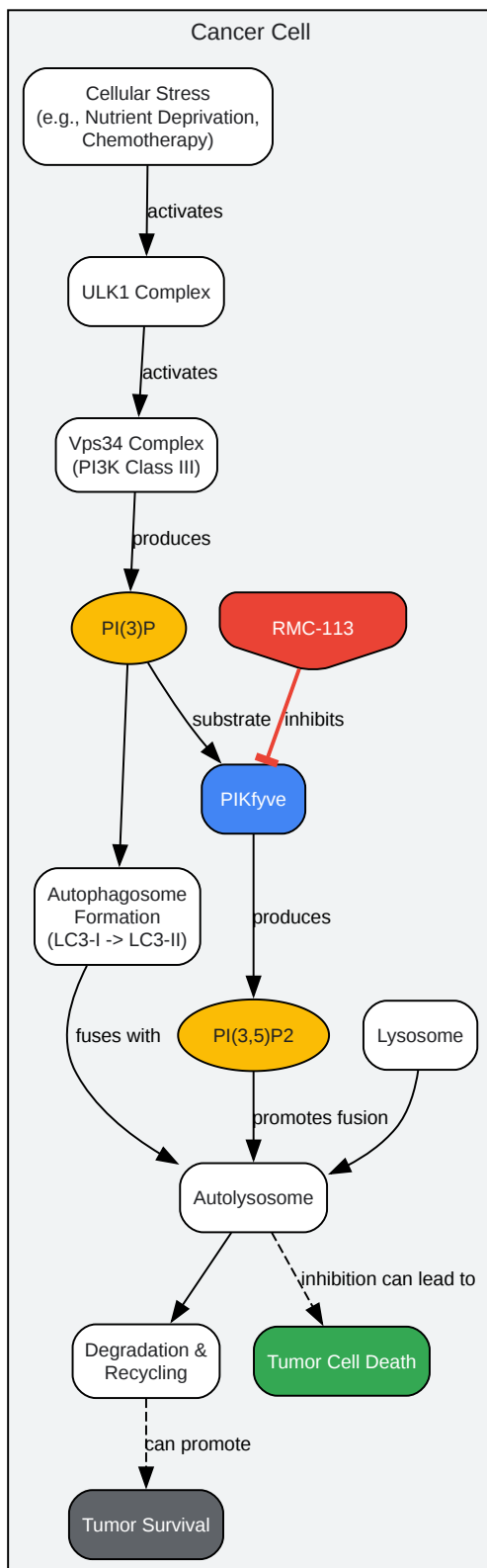
RMC-113 is a potent small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) and PIKfyve lipid kinase, with K_i values of 46 nM and 370 nM, respectively[1][2]. PIKfyve is a crucial enzyme in the regulation of endosomal trafficking and autophagy, a cellular process responsible for the degradation and recycling of cellular components. The dysregulation of autophagy is increasingly implicated in the pathogenesis of various diseases, including cancer. In the context of lung cancer, autophagy can play a dual role, either promoting tumor cell survival under stress or inducing a form of cell death. Inhibition of PIKfyve has been shown to disrupt autophagic flux, leading to potential anti-tumor effects[3][4].

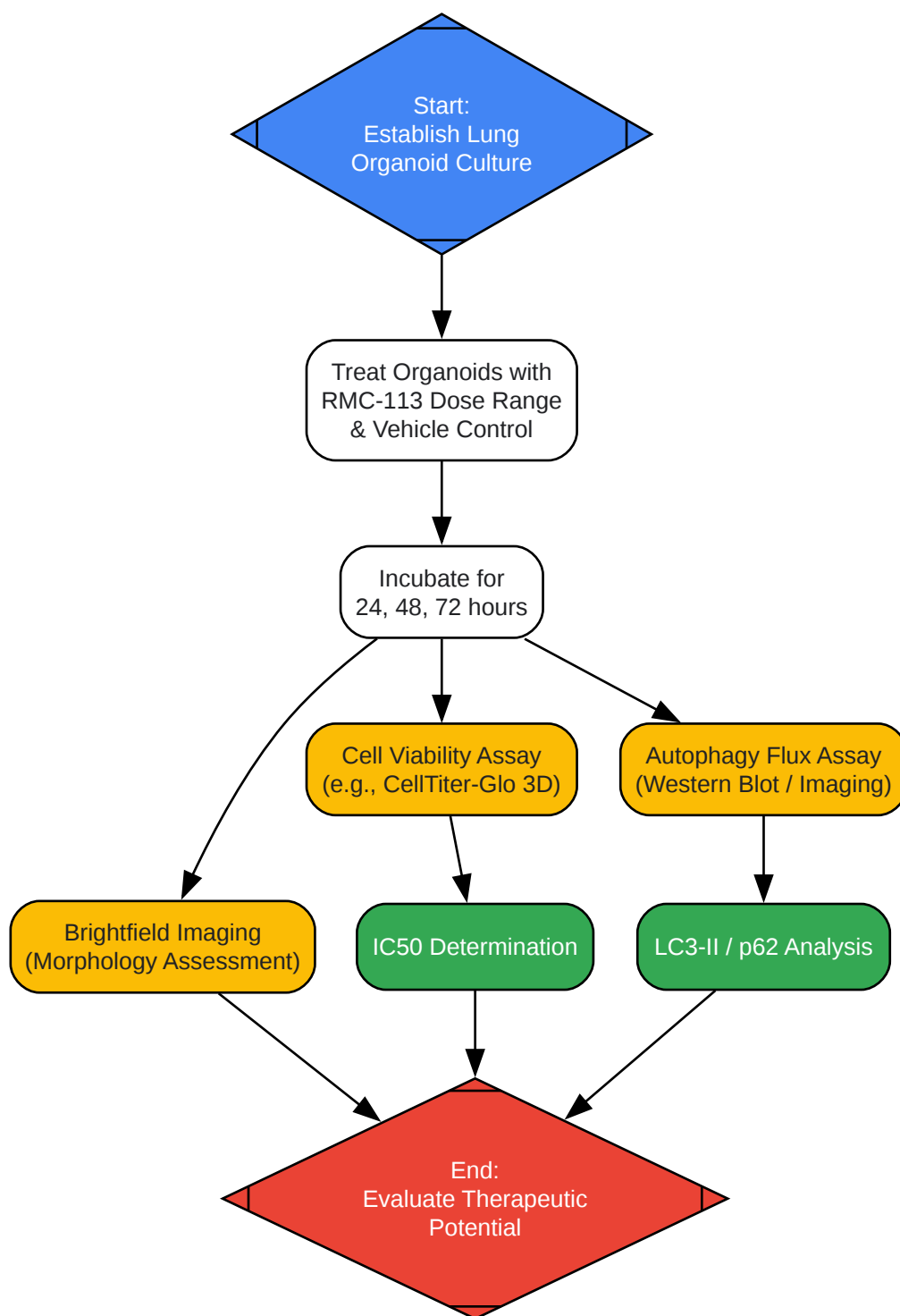
While initially investigated for its antiviral properties, particularly against SARS-CoV-2 in human lung epithelial cells[2], the mechanism of **RMC-113** presents a compelling rationale for its investigation as a potential therapeutic agent in lung cancer. Human lung organoid models, which recapitulate the complex 3D architecture and cellular heterogeneity of the lung

epithelium, offer a physiologically relevant platform to explore the impact of modulating autophagy with **RMC-113** on lung cancer initiation and progression. These application notes provide a framework and detailed protocols for utilizing **RMC-113** in patient-derived or cell line-derived lung organoid models to assess its therapeutic potential.

Mechanism of Action: PIKfyve-Autophagy Signaling Pathway

RMC-113 exerts its effects by inhibiting PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂)^[5]. PI(3,5)P₂ is essential for the maturation of endosomes and the fusion of autophagosomes with lysosomes to form autolysosomes^{[5][6]}. By inhibiting PIKfyve, **RMC-113** blocks this crucial step, leading to an impairment of the autophagic flux. This results in the accumulation of autophagosomes and a failure to degrade cellular cargo, which can induce cellular stress and potentially lead to cell death in cancer cells that are highly dependent on autophagy for survival^[7].





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